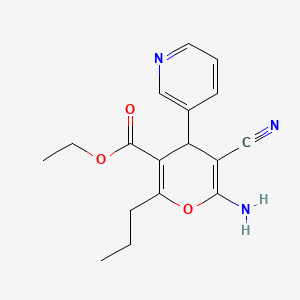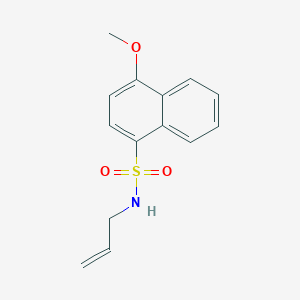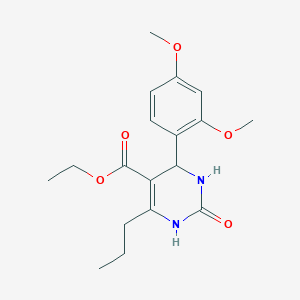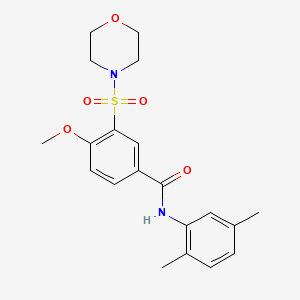
ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the production of inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit analgesic activity. It has also been studied for its potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate in lab experiments is its high purity and yield. This compound can be synthesized using various methods, and its purity can be easily verified using analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken while handling this compound, and proper safety measures should be followed.
Orientations Futures
There are several future directions for the study of ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate. One of the significant directions is the study of its potential as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent. Another direction is the study of its potential as an anti-inflammatory agent. Studies are needed to understand the molecular mechanisms underlying the anti-inflammatory activity of this compound. Additionally, the potential of this compound as an anti-diabetic agent needs to be explored further.
Conclusion:
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic activity. Further studies are needed to understand the full potential of this compound as a therapeutic agent.
Méthodes De Synthèse
Ethyl 6-amino-5-cyano-2-propyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate can be synthesized using various methods. One of the commonly used methods is the one-pot three-component reaction of ethyl cyanoacetate, 3-pyridinecarboxaldehyde, and 2-bromoacetophenone in the presence of potassium carbonate. This method yields the desired compound in good yield and purity.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-propyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-6-13-15(17(21)22-4-2)14(11-7-5-8-20-10-11)12(9-18)16(19)23-13/h5,7-8,10,14H,3-4,6,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFCVHYLLKFAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-propyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)


![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)

![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)

![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)